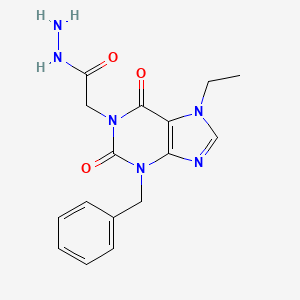
2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a complex organic compound with the molecular formula C₁₆H₁₈N₆O₃ . It is characterized by its unique structure, which includes a purine ring system substituted with benzyl and ethyl groups, and an acetohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the acetohydrazide moiety through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
化学反応の分析
2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
When compared to similar compounds, 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide stands out due to its unique substitution pattern and the presence of the acetohydrazide moiety. Similar compounds include:
- 2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
- 2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide
These compounds share the purine core but differ in their substituents, which can significantly influence their chemical properties and biological activities.
生物活性
The compound 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of purine derivatives like This compound typically involves the reaction of appropriate hydrazides with purine derivatives. The method often includes steps such as condensation reactions and purification techniques like chromatography to isolate the desired compound with high purity.
Biological Activity Overview
Research indicates that purine derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Many purine derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to This compound can inhibit the growth of various Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha . This activity is crucial for developing treatments for inflammatory diseases.
Antibacterial Activity
A study evaluated the antibacterial effects of synthesized purine derivatives against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values that were promising against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 |
| 2 | Escherichia coli | 1250 |
| 3 | Pseudomonas aeruginosa | 500 |
These findings suggest that modifications in the purine structure can enhance antibacterial potency .
Anti-inflammatory Activity
In vivo studies on related compounds have demonstrated their ability to suppress TNF-alpha release in rat plasma. This suggests a potential mechanism for their anti-inflammatory action. The analgesic effects observed in animal models further support this hypothesis .
Case Studies
- Case Study on Analgesic Properties : A pharmacological evaluation of a series of acetohydrazides similar to This compound revealed significant analgesic activity in writhing syndrome tests. Compounds exhibiting the N′-(1-phenylethylidene) moiety showed the strongest effects .
- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of these compounds to various biological targets. The results indicated strong interactions with proteins involved in inflammatory pathways and bacterial resistance mechanisms .
特性
IUPAC Name |
2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-2-20-10-18-14-13(20)15(24)22(9-12(23)19-17)16(25)21(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICPGUKXWMBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














